molecular formula C5H9NOS2 B1370699 4-Methyl-1,2-dithiolane-4-carboxamide CAS No. 208243-73-6

4-Methyl-1,2-dithiolane-4-carboxamide

Cat. No.: B1370699
CAS No.: 208243-73-6
M. Wt: 163.3 g/mol
InChI Key: GUZRHBSIAMFARD-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dithiolane-4-carboxamide is a chemical compound with the molecular formula C5H9NOS2 and a molecular weight of 163.26 g/mol It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Biochemical Analysis

Biochemical Properties

4-Methyl-1,2-dithiolane-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of redox biology. It has been found to interact with thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis . The interaction between this compound and thioredoxin reductase involves the inhibition of the enzyme’s activity, which can lead to alterations in the redox state of the cell. Additionally, this compound has been shown to interact with other proteins involved in oxidative stress responses, further highlighting its role in redox biology.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce cytotoxic effects by disrupting the redox balance . This disruption can lead to increased levels of reactive oxygen species, which in turn can trigger cell death pathways. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of thioredoxin reductase, which leads to an accumulation of oxidized thioredoxin and a subsequent increase in oxidative stress . This compound also binds to other biomolecules, potentially altering their function and activity. For example, the binding of this compound to specific proteins can result in enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including persistent changes in redox balance and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects by modulating redox homeostasis and enhancing cellular resilience to oxidative stress . At higher doses, this compound can induce toxic effects, including oxidative damage and cell death. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox biology. It interacts with enzymes such as thioredoxin reductase and other components of the cellular antioxidant system . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is believed to interact with transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its overall efficacy in biochemical processes.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its effects on redox balance and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a dibromide precursor with a thiol under basic conditions to form the dithiolane ring . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2-dithiolane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The dithiolane ring can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a five-membered dithiolane ring with two sulfur atoms and a carboxamide group. This configuration allows for versatile reactivity, including oxidation to form sulfoxides and sulfones, reduction to thiols, and substitution reactions to produce esters and amides.

Key Reactions:

  • Oxidation: Produces sulfoxides and sulfones.
  • Reduction: Yields thiols and other reduced sulfur compounds.
  • Substitution: Forms esters and amides.

Chemistry

4-Methyl-1,2-dithiolane-4-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

The compound is studied for its role in biological systems, particularly in redox reactions. It has been shown to interact with thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis. Inhibition of TrxR by this compound can lead to increased oxidative stress, making it a valuable target for cancer therapy .

Case Study:
Research indicates that this compound exhibits micromolar inhibition activity against TrxR1 (IC50 values ranging from 5.3 to 186.0 μM). In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Medicine

Due to its ability to inhibit thioredoxin reductase, research is ongoing to evaluate its therapeutic potential in cancer treatment. The compound's antioxidant properties also position it as a candidate for developing drugs aimed at oxidative stress-related diseases .

Clinical Implications:

  • Cancer Treatment: Targeting TrxR can enhance the efficacy of existing therapies by increasing oxidative stress specifically in cancer cells.
  • Neurology: Preliminary studies suggest that it may reduce amyloid-beta formation in Alzheimer's disease models.

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals. Its unique chemical properties make it suitable for developing new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxamide involves its interaction with molecular targets such as enzymes. For example, it has been studied as an inhibitor of thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis . The compound’s dithiolane ring is believed to play a crucial role in its inhibitory activity by interacting with the active site of the enzyme.

Comparison with Similar Compounds

4-Methyl-1,2-dithiolane-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.

Biological Activity

4-Methyl-1,2-dithiolane-4-carboxamide is a sulfur-containing heterocyclic compound that has garnered attention in biochemical research due to its significant biological activities, particularly in the context of redox biology and cancer therapeutics. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound plays a crucial role in maintaining cellular redox homeostasis. It interacts primarily with thioredoxin reductase (TrxR), an enzyme essential for regulating oxidative stress within cells. The compound's structure allows it to function as an inhibitor of TrxR, leading to increased oxidative stress and potential cytotoxic effects in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescription
Redox Modulation Inhibits thioredoxin reductase, disrupting redox balance in cells.
Cytotoxic Effects Induces apoptosis in cancer cells through increased oxidative stress.
Metabolic Pathways Involved in pathways related to cellular antioxidant systems.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of TrxR. This inhibition leads to an accumulation of oxidized thioredoxin, resulting in elevated oxidative stress levels within cells. The compound's ability to induce apoptosis has been demonstrated through various studies, highlighting its potential as a therapeutic agent against cancer .

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on different cancer cell lines, it was found that the compound exhibited dose-dependent apoptotic activity. At concentrations up to 500 nM, significant increases in early and late apoptotic cell counts were observed, indicating effective induction of programmed cell death mechanisms .

Experimental Findings

Research has shown that the IC50 values for TrxR inhibition by this compound vary widely among analogs, ranging from 5.3 to 186.0 μM. This variability underscores the importance of structural modifications in enhancing the selectivity and potency of these compounds against cancer cells .

Table 2: IC50 Values for TrxR Inhibition

Compound NameIC50 (μM)
This compound5.3 - 186
N-(2-Oxo-2H-chromen-6-yl)-1,2-dithiolaneVaries

Transport and Distribution

The transport mechanisms of this compound within cellular environments are crucial for its biological activity. It is believed to interact with specific transporters that facilitate its movement across cellular membranes, impacting its efficacy as a therapeutic agent.

Applications in Medicine and Research

The potential applications of this compound extend beyond cancer therapy. Its role as a redox modulator suggests applications in various fields including:

  • Cancer Research : As a lead compound for developing new anticancer agents.
  • Biochemistry : As a tool for studying redox biology and enzyme interactions.
  • Material Science : In the development of new materials leveraging its unique chemical properties .

Properties

IUPAC Name

4-methyldithiolane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZRHBSIAMFARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSSC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650112
Record name 4-Methyl-1,2-dithiolane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208243-73-6
Record name 4-Methyl-1,2-dithiolane-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208243-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2-dithiolane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, method (Ex. 5-b), 1.2 equivalents of isobutyl chloroformate are added, at 0° C., to a solution of 1 g of Compound 1 in THF with 1.2 equivalents of triethylamine. After 2 hours at room temperature, the reaction medium is added to a cooled solution of ammonia, either at 28% in water or at 2N in isopropanol. The medium is stirred at room temperature for the time required, and then concentrated under vacuum. The crude product is then taken up in toluene, to give Compound 2 after precipitation. Yield=60%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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